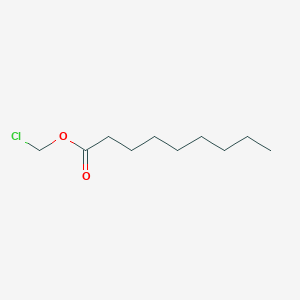
3-Bromo-2-isobutoxypyridine
Overview
Description
3-Bromo-2-isobutoxypyridine is a chemical compound with the CAS Number: 1060812-85-2. It has a molecular weight of 230.1 and its IUPAC name is 3-bromo-2-isobutoxypyridine .
Molecular Structure Analysis
The molecular structures of compounds similar to 3-Bromo-2-isobutoxypyridine have been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2-isobutoxypyridine has a molecular weight of 230.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
Halogen Atom Migration in Derivatives :
- Research on halogen derivatives of dihydroxypyridine, including 3-bromo variants, has explored the migration of halogen atoms. For instance, when 3-bromo-2,4-dihydroxypyridine is chlorinated, the bromine atom is removed from the 3-position and reintroduced at the 5-position, revealing interesting behavior of halogen atoms in these compounds (Hertog & Schogt, 2010).
Amination Processes Involving Bromo-Derivatives :
- The amination of bromo-derivatives like 3-bromo-4-ethoxypyridine has been studied, revealing complex pathways involving intermediates like 5-bromo-4-ethoxy-2,3-pyridyne. These studies provide insights into the reactivity and potential applications of these bromo-derivatives in chemical synthesis (Pieterse & Hertog, 2010).
Use in Multicomponent Chemistry :
- Isocyanopyridines, such as 2-bromo-6-isocyanopyridine, have been developed for use in multicomponent chemistry due to their stability and synthetic efficiency. These compounds demonstrate potential in the synthesis of complex molecules like opioids (van der Heijden et al., 2016).
Pyridyne Precursors :
- Compounds like 3-bromo-2-chloro-4-methoxypyridine have been developed as precursors for 2,3-pyridyne, which is a valuable intermediate in organic synthesis. These precursors react regioselectively with various compounds, demonstrating their utility in synthetic chemistry (Walters et al., 1992).
Halogen-rich Intermediates for Synthesis :
- Halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, serve as valuable intermediates in medicinal chemistry research for the synthesis of complex molecules. These compounds provide a versatile toolkit for chemical manipulations (Wu et al., 2022).
Ligand Synthesis for Lanthanide Complexation :
- A methodology for preparing bromo-terpyridine derivatives has been described, leading to the synthesis of highly functionalized N-heterocyclic ligands. These bromo-containing products are key in the complexation of lanthanides, which have various applications including in spectroscopy and materials science (Mameri et al., 2007).
Mechanism of Action
Biochemical Pathways
3-Bromo-2-isobutoxypyridine is often used in Suzuki–Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and it plays a crucial role in the synthesis of various pharmaceuticals and bioactive compounds.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-isobutoxypyridine can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, in Suzuki–Miyaura coupling reactions, the choice of base, solvent, and temperature can significantly affect the reaction outcome .
properties
IUPAC Name |
3-bromo-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOATMDGITQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294456 | |
| Record name | 3-Bromo-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-isobutoxypyridine | |
CAS RN |
1060812-85-2 | |
| Record name | 3-Bromo-2-(2-methylpropoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060812-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol](/img/structure/B3059578.png)






